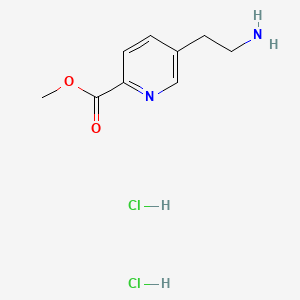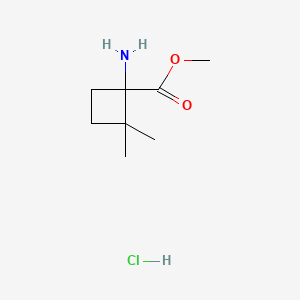
5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride, also known as AMMO-HCl, is an organic compound that is used in a variety of research experiments and applications. It is a white, odorless, crystalline solid with a molecular weight of 183.59 g/mol. AMMO-HCl is a zwitterion, meaning it has both anionic and cationic properties. It is a versatile compound that can be used in a variety of experiments, such as synthesis, chromatography, and spectroscopy.
Aplicaciones Científicas De Investigación
5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chromatography, and as a buffer in spectroscopy. It is also used in the synthesis of a variety of organic compounds, such as amines, amides, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride is not yet fully understood. However, it is believed to act as a proton donor, donating protons to the reaction mixture in order to facilitate the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride are not yet fully understood. However, it is believed to be relatively non-toxic and safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride in laboratory experiments include its low cost, its ease of use, and its ability to act as a proton donor. The limitations of using 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride in laboratory experiments include its relatively low solubility in water and its limited ability to catalyze certain reactions.
Direcciones Futuras
The future directions for 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research could be conducted to explore the use of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride as a catalyst in various reactions, such as the synthesis of polymers, the synthesis of amines, and the synthesis of amides. Additionally, research could be conducted to explore the use of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride in various chromatography techniques, such as high-performance liquid chromatography. Finally, further research could be conducted to explore the potential of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride as a reagent in spectroscopy.
Métodos De Síntesis
5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride can be synthesized using a two-step process. The first step involves the reaction of 5-methyl-1,3-oxazolidine-2-one with aqueous hydrochloric acid, which produces 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride and water. The second step involves the reaction of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride with aqueous sodium hydroxide, which produces 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one and sodium chloride.
Propiedades
IUPAC Name |
5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-5(2-6)3-7-4(8)9-5;/h2-3,6H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHWDASWOKWUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)

![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)

